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Executive Summary
Fructoseglutamic Acid Disodium Salt (FGA-DS), chemically known as the disodium salt of

N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid, represents a pivotal intersection between

carbohydrate chemistry and neurophysiology. As an Amadori Rearrangement Product (ARP)

formed during the early stages of the Maillard reaction, FGA-DS has transcended its traditional

role as a flavor precursor to emerge as a bioactive candidate with significant potential in

metabolic modulation, oxidative stress reduction, and neurosensory enhancement (Kokumi

effect).

This technical guide provides a comprehensive analysis of the molecule’s physicochemical

identity, physiological signaling pathways, and therapeutic potential, designed specifically for

drug development professionals and nutritional biochemists.

Part 1: Chemical Identity & Synthesis Mechanism
Molecular Architecture
FGA-DS is not a simple mixture of fructose and glutamate. It is a stable conjugate resulting

from the condensation of D-glucose (aldose) with L-glutamic acid, followed by an acid-

catalyzed isomerization known as the Amadori rearrangement.
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IUPAC Name: Disodium (2S)-2-{[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-

oxohexyl]amino}pentanedioate[1]

Role of the Salt Form: The disodium salt modification significantly enhances aqueous

solubility and physiological stability compared to the free acid, facilitating rapid dissolution in

biological buffers and oral delivery systems.

Synthesis Pathway (The Maillard Cascade)
The formation of FGA-DS is a precise chemical orchestration. It begins with the nucleophilic

attack of the glutamic acid amino group on the carbonyl carbon of D-glucose.

Critical Distinction: Despite the name "Fructoseglutamic acid," the starting sugar is Glucose.

The Amadori rearrangement converts the glucosylamine (aldose derivative) into a 1-deoxy-

fructose derivative (ketose).

Visualization: Synthesis Workflow
The following diagram illustrates the critical transition from the unstable Schiff base to the

stable Amadori product.
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Figure 1: The chemical pathway transforming simple precursors into the bioactive Amadori

compound.

Part 2: Physiological Mechanisms[2]
Neurosensory Modulation (The Kokumi Effect)
FGA-DS acts as a potent Kokumi substance. Unlike basic tastants (sweet, salty), Kokumi

compounds do not have a taste of their own at low concentrations but dramatically enhance the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/L-Glutamic-acid_-N-_1-deoxy-D-fructos-1-yl
https://www.benchchem.com/product/b1162887?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


complexity, mouthfulness, and continuity of other tastes.

Mechanism: FGA-DS functions as an allosteric modulator of the Calcium-Sensing Receptor

(CaSR) found in taste receptor cells (Type II and III).

Signaling Cascade: Binding to CaSR triggers intracellular calcium release (

), which amplifies the depolarization caused by primary tastants (e.g., Glutamate binding to
T1R1/T1R3).

Gastrointestinal Fate & Microbiome Modulation
Upon ingestion, FGA-DS exhibits a unique pharmacokinetic profile compared to free amino

acids.

Stage Physiological Action Mechanism

Gastric Phase High Stability

The ketoamine linkage is

resistant to gastric hydrolysis

(pH 1.5–3.5).

Small Intestine Partial Absorption

Transported via peptide

transporters (PEPT1) or

passive diffusion. Absorbed

fraction is largely excreted

unchanged in urine.[2]

Colonic Phase Prebiotic Fermentation

Unabsorbed FGA-DS acts as a

substrate for Bifidobacteria

and Lactobacilli.

Metabolites SCFA Production

Fermentation yields Short-

Chain Fatty Acids (Acetate,

Butyrate), promoting gut

barrier integrity.

Visualization: Physiological Signaling
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This diagram maps the dual-action pathway of FGA-DS: immediate sensory signaling and

delayed metabolic effects.
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Figure 2: Dual physiological pathways of Fructoseglutamic Acid: Sensory signaling via CaSR

and metabolic modulation via the microbiome.

Part 3: Therapeutic Potential & Toxicology
Antioxidant Activity
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FGA-DS exhibits "preventive" antioxidant activity. Unlike radical scavengers that sacrifice

themselves, FGA-DS chelates transition metals (Iron, Copper).

Mechanism: The hydroxyl groups on the sugar moiety and the carboxyl groups on the amino

acid form a stable coordinate complex with metal ions.

Outcome: Inhibition of the Fenton reaction, preventing the generation of hydroxyl radicals (

).

Safety Profile (E-E-A-T Assessment)
GRAS Status: Amadori products are naturally ubiquitous in thermally processed foods (dried

fruit, soy sauce, miso).

Toxicity: Acute toxicity is low. However, drug development requires monitoring for potential

conversion to Advanced Glycation End-products (AGEs) under chronic hyperglycemic

conditions, although FGA-DS itself is considered a "stable" early-stage product.

Part 4: Experimental Protocols
Protocol: Laboratory Synthesis of FGA-DS
Rationale: This protocol utilizes a reflux method optimized for yield and purity, followed by ion-

exchange chromatography to isolate the salt form.

Reagents: L-Glutamic Acid (99%), D-Glucose (anhydrous), Methanol, Sodium Hydroxide

(NaOH).

Condensation: Dissolve L-Glutamic Acid (0.1 mol) and D-Glucose (0.1 mol) in 100 mL of

Methanol/Water (80:20 v/v).

Reflux: Heat the mixture to 65°C under reflux for 3 hours. The solution will darken slightly

(browning), indicating Maillard initiation.

Evaporation: Remove solvent under reduced pressure (Rotavap) at 40°C to obtain a syrupy

residue.

Purification:
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Load residue onto a cation-exchange column (Dowex 50W-X8, H+ form).

Wash with distilled water to remove unreacted glucose.

Elute the Amadori product with 0.5 M Ammonia.

Salt Formation: Neutralize the eluted acid fraction with 2.0 equivalents of 1 M NaOH to pH

7.0.

Lyophilization: Freeze-dry the solution to obtain Fructoseglutamic Acid Disodium Salt as a

pale yellow, hygroscopic powder.

Protocol: In Vitro Antioxidant Assay (DPPH)
Rationale: To validate the bioactivity of the synthesized FGA-DS.

Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.

Prepare serial dilutions of FGA-DS (0.5 – 10 mg/mL) in water.

Mix 1 mL of FGA-DS solution with 1 mL of DPPH solution.

Incubate in the dark at room temperature for 30 minutes.

Measure absorbance at 517 nm.

Calculation: % Inhibition =

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.jbc.org/article/S0021-9258(20)35624-6/fulltext
https://pubchem.ncbi.nlm.nih.gov/compound/L-Glutamic-acid_-N-_1-deoxy-D-fructos-1-yl
https://pubchem.ncbi.nlm.nih.gov/compound/56971968
https://www.benchchem.com/product/b1162887?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/L-Glutamic-acid_-N-_1-deoxy-D-fructos-1-yl
https://pubchem.ncbi.nlm.nih.gov/compound/L-Glutamic-acid_-N-_1-deoxy-D-fructos-1-yl
https://pubmed.ncbi.nlm.nih.gov/135580/
https://pubmed.ncbi.nlm.nih.gov/135580/
https://www.benchchem.com/product/b1162887#potential-physiological-effects-of-fructoseglutamic-acid-disodium-salt
https://www.benchchem.com/product/b1162887#potential-physiological-effects-of-fructoseglutamic-acid-disodium-salt
https://www.benchchem.com/product/b1162887#potential-physiological-effects-of-fructoseglutamic-acid-disodium-salt
https://www.benchchem.com/product/b1162887#potential-physiological-effects-of-fructoseglutamic-acid-disodium-salt
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1162887?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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